3-beta-O-(cis-p-Coumaroyl)maslinic acid
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Overview
Description
3-beta-O-(cis-p-Coumaroyl)maslinic acid is a pentacyclic triterpenoid compound with the molecular formula C39H54O6 and a molecular weight of 618.86 g/mol . It is a natural compound isolated from the ethyl acetate extract of leaves of Miconia albicans . This compound has garnered attention due to its potential biological activities, including antimicrobial and enzyme inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-O-(cis-p-Coumaroyl)maslinic acid typically involves the esterification of maslinic acid with cis-p-coumaric acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound involves the extraction of maslinic acid from natural sources, followed by its esterification with cis-p-coumaric acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-beta-O-(cis-p-Coumaroyl)maslinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-beta-O-(cis-p-Coumaroyl)maslinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-beta-O-(cis-p-Coumaroyl)maslinic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for type 2 diabetes . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3-beta-O-(trans-p-Coumaroyl)maslinic acid (CAS#35482-91-8): This compound is a geometric isomer of 3-beta-O-(cis-p-Coumaroyl)maslinic acid and exhibits similar biological activities.
3-O-cis-p-Coumaroyl-2α-hydroxyursolic acid (CAS#): Another triterpenoid with comparable properties.
3-O-trans-p-Coumaroyl-2α-hydroxyursolic acid (CAS#): A trans isomer with similar applications.
Uniqueness: this compound is unique due to its specific cis configuration, which may confer distinct biological activities compared to its trans isomer. The cis configuration can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological effects .
Properties
IUPAC Name |
11-hydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)26(27(39)22-34)13-14-30-36(5)23-28(41)32(35(3,4)29(36)16-17-38(30,37)7)45-31(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,27-30,32,40-41H,14,16-23H2,1-7H3,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOAKAXMOYBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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